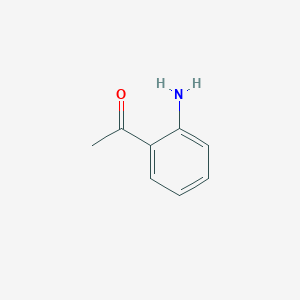

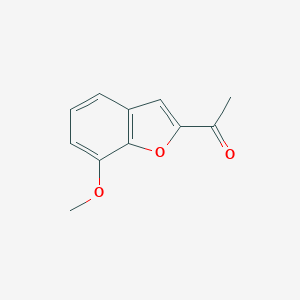

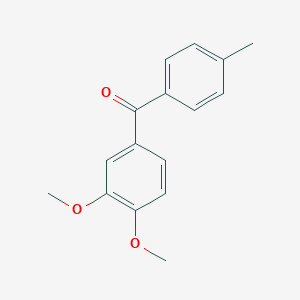

3,4-Dimethoxy-4'-methylbenzophenone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 3,4-Dimethoxy-4'-methylbenzophenone involves complex chemical reactions. For instance, a new synthesis method has been reported for derivatives through tandem oxidative aminocarbonylation of triple bonds, showing significant stereoselectivity (Gabriele et al., 2006). Another study describes the synthesis of related compounds by condensing specific benzaldehyde derivatives with sodium azide in Tetrahydrofuron, highlighting the complexity of synthesizing such molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. For example, the configuration around the double bond of major stereoisomers of certain derivatives has been established unequivocally by this method, underscoring the importance of structural analysis in understanding these compounds (Gabriele et al., 2006).

Chemical Reactions and Properties

3,4-Dimethoxy-4'-methylbenzophenone and its derivatives undergo various chemical reactions. For instance, the electrochemical oxidation of related aromatic ethers has been studied, indicating that the cyclisation of certain precursors does not yield expected products but instead forms dibenzo[b,f]cycloheptane derivatives (Carmody, Sainsbury, & Newton, 1980).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, have been a subject of investigation. The crystal structure of 3,4-dimethoxybenzoic acid, for instance, demonstrates the formation of hydrogen-bonded dimers, which are crucial for understanding the physical behavior of these molecules (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3,4-Dimethoxy-4'-methylbenzophenone derivatives have been explored. Studies on the synthesis and characterization of related compounds offer insights into their reactivity patterns and potential applications in various fields (Zuliang, 2007).

Wissenschaftliche Forschungsanwendungen

An efficient synthetic pathway for a key intermediate in the synthesis of mycophenolic acid was developed from methyl 3,5-dimethoxybenzoate, showcasing a potential application in pharmaceutical synthesis (Makara, Klubek, & Anderson, 1996).

The molecule exhibits syn orientation and asymmetric benzene rings, with intermolecular C-H...O interactions and a strong phenyl etheral O atom binding, suggesting its potential in crystallography and material science studies (Hijikata, Takada, Nagasawa, Okamoto, & Yonezawa, 2010).

3,4-dimethoxybenzaldehyde hydrazone metal complexes show promising optical properties, indicating applications in materials science, particularly in the development of new materials with specific optical characteristics (Mekkey, Mal, & Kadhim, 2020).

High-performance liquid chromatographic methods for the analysis of 3,4-dimethoxy-4'-chloric-dibenzophenone have been developed, demonstrating its use in chemical analysis and quality control (Qi-fang, 2009).

Electrochemical oxidation studies of aromatic ethers related to 3,4-dimethoxy-4'-methylbenzophenone provide insights into the mechanisms of organic reactions and potential applications in synthetic chemistry (Carmody, Sainsbury, & Newton, 1980).

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKNXVHJMSOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-4'-methylbenzophenone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.